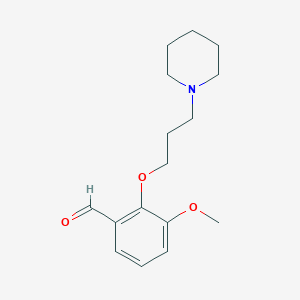

![molecular formula C14H17N3O2S B1299506 1-(6-乙基-噻吩并[2,3-d]嘧啶-4-基)-哌啶-4-甲酸 CAS No. 842971-64-6](/img/structure/B1299506.png)

1-(6-乙基-噻吩并[2,3-d]嘧啶-4-基)-哌啶-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

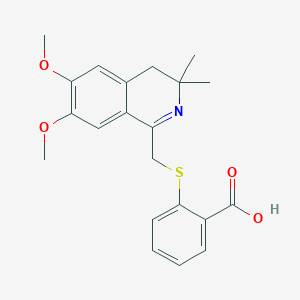

The compound 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic heteroaromatic compound. The thieno[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through several methods. One approach involves the reaction of pyridine-2(1H)-thione derivatives with α-halo-reagents, followed by cyclization in ethanol/piperidine solution to form thieno[2,3-b]pyridines, which can further react to form pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives . Another method described for the synthesis of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides involves the reaction of chloro-substituted pyrimidine carbonitriles with ethyl mercaptoacetate in the presence of sodium carbonate, followed by various displacement and acylation reactions .

Molecular Structure Analysis

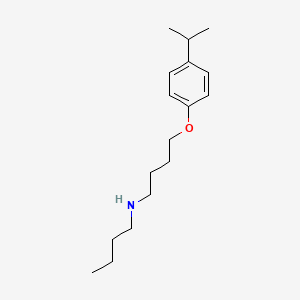

The molecular structure of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid would consist of a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a piperidine-4-carboxylic acid moiety attached to the 4-position. The thieno[2,3-d]pyrimidine core itself is a fused ring system combining a thiophene ring and a pyrimidine ring.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with dimethylformamide-dimethylacetal to afford amino derivatives, or with acetylating agents to yield acylated products . The specific reactions of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid would depend on the functional groups present and the reaction conditions applied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid are not explicitly detailed in the provided papers, we can infer that the compound would exhibit properties typical of thieno[2,3-d]pyrimidine derivatives. These properties might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the carboxylic acid group, and the ability to form salts with bases. The ethyl and piperidine substituents would also influence the compound's lipophilicity and potentially its biological activity .

科学研究应用

嘧啶衍生物的化学和合成

嘧啶衍生物,包括1-(6-乙基-噻吩并[2,3-d]嘧啶-4-基)-哌啶-4-甲酸,由于其广泛的合成应用和生物利用度,在医药和制药行业中发挥着至关重要的作用。研究重点介绍了杂化催化剂在合成吡喃嘧啶骨架中的重要性,强调了由于结构复杂性而导致的主核的具有挑战性的开发。这些化合物是通过使用多样化催化剂的一锅多组分反应合成的,展示了它们在为各种应用开发先导分子的潜力(帕马尔、瓦拉和帕特尔,2023 年)。

药物设计中的生物活性潜力

嘧啶核心是药物设计中不可或缺的一部分,表现出一系列生物活性。生物活性呋喃基或噻吩基取代的核碱基、核苷及其类似物的合成证明了杂环化合物在药物化学中的重要性。含有嘧啶基序的化合物已被探索用于抗病毒、抗肿瘤、抗分枝杆菌和抗帕金森病活性,突出了生物等排取代和药物设计中活性和选择性的优化(奥斯特罗夫斯基,2022 年)。

在光电材料中的作用

嘧啶和喹唑啉片段并入 π 扩展共轭体系已被探索用于创建新型光电材料。这些化合物,包括 1-(6-乙基-噻吩并[2,3-d]嘧啶-4-基)-哌啶-4-甲酸衍生物,在电子器件、发光元件和光电转换元件中得到应用。该研究强调了杂环化合物在开发用于有机发光二极管 (OLED)、磷光材料和太阳能电池光敏剂的材料中的重要性,展示了除了药物之外的多功能应用(利普诺娃、诺索娃、查鲁辛和丘帕欣,2018 年)。

属性

IUPAC Name |

1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-2-10-7-11-12(15-8-16-13(11)20-10)17-5-3-9(4-6-17)14(18)19/h7-9H,2-6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIYKEFBEAZEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

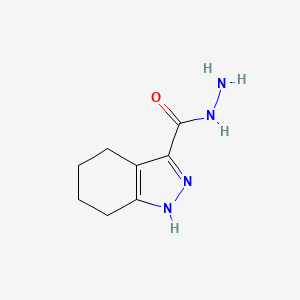

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

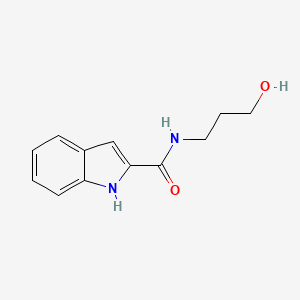

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

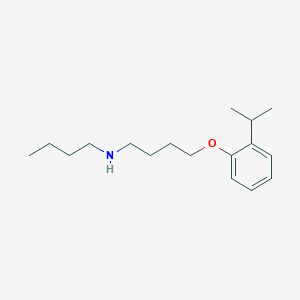

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)